
1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea
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Overview
Description
"1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea" is a synthetic compound of significant interest due to its unique structural features and potential applications in various fields of science and industry. This compound features a pyrazole ring fused with a cyclopropyl group, a thiophenyl moiety, and a fluorobenzyl substituent, creating a multifaceted chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of "1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea" typically involves the following steps:
Formation of the Pyrazole Ring: : This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones or equivalent starting materials, leading to the formation of substituted pyrazoles.
Introduction of the Cyclopropyl Group: : Cyclopropanation can be accomplished using various methods such as Simmons-Smith reaction or transition metal-catalyzed cyclopropanation.
Thiophenyl Substitution: : This step involves introducing the thiophene ring onto the pyrazole through electrophilic aromatic substitution or cross-coupling reactions.
Synthesis of the Urea Derivative: : This is generally achieved by reacting the pyrazole intermediate with isocyanates to form the corresponding urea derivative.
Industrial Production Methods:
Industrial production of this compound would likely focus on optimizing each synthetic step for scalability, yield, and purity. This includes selecting cost-effective reagents, efficient catalysts, and robust reaction conditions to ensure high throughput and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, particularly at the thiophene and cyclopropyl moieties.
Reduction: : The urea group can be reduced to the corresponding amine under certain conditions.
Substitution: : Various nucleophilic substitution reactions can occur, especially at the fluorobenzyl and pyrazole positions.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: : Halides, amines, thiols.
Major Products:
Oxidized Derivatives: : Sulfoxides, sulfone.
Reduced Derivatives: : Amines.
Substituted Derivatives: : Various substituted pyrazoles and thiophenes.
Scientific Research Applications
Chemistry:
Catalysis: : As a ligand in organometallic catalysis.
Material Science: : In the synthesis of novel polymers and materials.
Biology:
Drug Discovery: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Medicine:
Pharmacology: : Potential candidate for developing new pharmaceuticals targeting specific biological pathways.
Industry:
Agrochemicals: : Possible use in the development of new pesticides or herbicides.
Performance Chemicals: : In the production of specialty chemicals with specific properties.
Mechanism of Action
"1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea" can be compared to other compounds with similar structural features, such as:
Pyrazole-Based Compounds: : These often exhibit biological activity and can serve as anti-inflammatory or anticancer agents.
Thiophene Derivatives: : Known for their applications in materials science and pharmacology.
Cyclopropyl-Containing Compounds: : Frequently found in medicinal chemistry due to their unique conformational effects.
Comparison with Similar Compounds
1-(3,4-dimethylphenyl)-3-(thiophen-2-yl)urea
1-(2,4-dichlorophenyl)-3-cyclopropylurea
4-(cyclopropylcarbonyl)-N-phenyl-1H-pyrazole-3-carboxamide
And there you have it! A comprehensive look at the fascinating world of "1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea". This compound's synthesis, reactions, applications, and comparisons make it a molecule worth studying! Anything else you want to deep dive into?
Properties
IUPAC Name |
1-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4OS/c21-17-5-1-14(2-6-17)12-23-20(26)22-8-9-25-19(15-3-4-15)11-18(24-25)16-7-10-27-13-16/h1-2,5-7,10-11,13,15H,3-4,8-9,12H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAOALNPNDFPHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NCC3=CC=C(C=C3)F)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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